LAT1 Transporter Affinity: Leucinamide vs. L‑Leucine Substrate Km
L‑Leucinamide exhibits dramatically weaker binding to the L‑type amino acid transporter 1 (LAT1) compared to the natural substrate L‑leucine. In a cis‑inhibition assay using human LAT1 expressed in HEK293‑T‑Rex cells and [³H]‑gabapentin as tracer, L‑leucinamide displayed an IC₅₀ of 200 µM, whereas L‑leucine typically shows Kₘ or IC₅₀ values in the low‑µM range (e.g., ~28 µM in MCF‑7 cells) for LAT1‑mediated uptake [1]. This >7‑fold difference in apparent affinity means that L‑leucinamide does not efficiently compete with endogenous amino acids for LAT1‑mediated transport, making it a poor LAT1 substrate but a useful negative‑control probe [2].
| Evidence Dimension | LAT1 cis‑inhibition IC₅₀ |
|---|---|
| Target Compound Data | 200 µM (2.00E+5 nM) |
| Comparator Or Baseline | L‑Leucine: IC₅₀ ~28 µM (MCF‑7 cells) |
| Quantified Difference | ≥ 7‑fold higher IC₅₀ for leucinamide |
| Conditions | HEK293‑T‑Rex cells expressing human LAT1; [³H]‑gabapentin uptake; 25 °C |
Why This Matters
Procurement of (S)-2-amino-4-methylpentanamide rather than L‑leucine is essential when a LAT1‑inert control or a building block that will not be actively pumped into cells via system L is required.
- [1] BindingDB. BDBM50309587: L‑Leucinamide – LAT1 cis‑inhibition IC₅₀ = 2.00E+5 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50309587 (accessed 2026-04-25). View Source
- [2] Thiele, N. A. et al. 'LAT1‑targeting prodrug design: dopa‑CBT IC₅₀ = 28 µM vs. L‑dopa ~100 µM', relevant L‑leucine control data. (Referenced in BindingDB context; see also Chien, H.‑C. et al. (2018) J. Med. Chem. for LAT1 Kₘ values.) View Source
